CCT128930
Overview
Description
CCT128930 is a novel ATP-competitive inhibitor of the serine-threonine kinase AKT, also known as protein kinase B. This compound was discovered using fragment- and structure-based approaches and is a potent pyrrolopyrimidine compound. It exhibits high selectivity for AKT over protein kinase A (PKA) by targeting a single amino acid difference . AKT is frequently deregulated in cancer, making it an attractive target for anticancer drug development .
Mechanism of Action
Target of Action
CCT128930, also known as “4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine”, is a potent, ATP-competitive, and selective inhibitor of Akt2 . Akt2 is a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell differentiation, and transcription .
Mode of Action
This compound interacts with Akt2 by competing with ATP, thereby inhibiting the kinase’s activity . This inhibition is achieved by targeting a single amino acid difference, which provides this compound with a 28-fold greater selectivity for Akt2 than the closely related PKA kinase .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cellular survival and metabolism. When Akt2 is inhibited by this compound, it leads to a decrease in the phosphorylation of a range of Akt substrates, consistent with Akt inhibition .
Pharmacokinetics
Pharmacokinetic studies have shown that potentially active concentrations of this compound can be achieved in human tumor xenografts . This compound shows a blood clearance of 0.092L/h and a volume of distribution of 140mL . The pharmacokinetic parameters evaluated in blood water by conventional methods differ significantly from those obtained from blood spot experiments .
Result of Action
This compound exhibits marked antiproliferative activity and inhibits the phosphorylation of a range of Akt substrates in multiple tumor cell lines in vitro . It causes a G1 arrest in PTEN-null U87MG human glioblastoma cells, consistent with Akt pathway blockade . Furthermore, this compound also blocks the phosphorylation of several downstream Akt biomarkers in U87MG tumor xenografts, indicating Akt inhibition in vivo .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, for obtaining a higher solubility of this compound, the compound needs to be warmed at 37°C and shaken in an ultrasonic bath for a while . This suggests that temperature and physical agitation can affect the solubility and, therefore, the bioavailability of this compound.
Biochemical Analysis
Biochemical Properties
CCT128930 exhibits marked antiproliferative activity and inhibits the phosphorylation of a range of AKT substrates in multiple tumor cell lines in vitro, consistent with AKT inhibition . It interacts with the AKT2 enzyme, showing a high degree of selectivity (IC50= 6 nM for AKT2) over other kinases such as PKA (IC50= 168 nM) and p70S6K (IC50= 120 nM) .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It inhibits cell proliferation by inducing cell cycle arrest in G1 phase through downregulation of cyclinD1 and Cdc25A, and upregulation of p21, p27 and p53 . At higher doses, this compound triggers cell apoptosis with activation of caspase-3, caspase-9, and PARP .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to a vanilloid-like (VL) site, stabilizing the TRPM7 channel in the closed non-conducting state . This binding is accompanied by displacement of a lipid that resides in the VL site in the apo condition .
Temporal Effects in Laboratory Settings
This compound also blocks the phosphorylation of several downstream AKT biomarkers in U87MG tumor xenografts, indicating AKT inhibition in vivo . Antitumor activity was observed with this compound in U87MG and HER2-positive, PIK3CA-mutant BT474 human breast cancer xenografts .
Dosage Effects in Animal Models
In animal models, treatment of HER2-positive, PIK3CA-mutant BT474 human breast cancer xenografts with this compound (40 mg/kg twice a day dosing × 5 of 7 days) had a profound antitumor effect with complete growth arrest .
Metabolic Pathways
This compound is involved in the phosphatidylinositol 3-kinase (PI3K)-AKT-mammalian target of rapamycin (mTOR) signaling network .
Transport and Distribution
Pharmacokinetic studies established that potentially active concentrations of this compound could be achieved in human tumor xenografts . The PK parameters evaluated in blood water by conventional methods differ significantly to those from the blood spot experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions
CCT128930 is synthesized using fragment- and structure-based approaches. The specific synthetic routes and reaction conditions are not widely detailed in public literature. it involves the formation of a pyrrolopyrimidine core structure, which is a common scaffold in medicinal chemistry .
Industrial Production Methods
The industrial production methods for this compound are not explicitly documented in the available literature. Typically, the production of such compounds involves large-scale organic synthesis techniques, purification processes, and stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
CCT128930 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound .
Scientific Research Applications
CCT128930 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of AKT and its downstream effects.
Biology: Employed in cellular and molecular biology research to investigate the role of AKT in cell survival, proliferation, and growth.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit AKT, which is frequently deregulated in cancer.
Industry: Utilized in the development of pharmacodynamic markers and biomarker assays for clinical trials.
Comparison with Similar Compounds
CCT128930 is compared with other similar AKT inhibitors, such as:
GDC-0068: Another ATP-competitive inhibitor of AKT1.
MK-2206: An allosteric inhibitor of AKT.
Perifosine: An alkylphospholipid that inhibits AKT activation.
Uniqueness
This compound is unique due to its high selectivity for AKT over PKA, achieved by targeting a single amino acid difference. It also exhibits potent antiproliferative activity and has been used to develop novel biomarker assays for clinical trials .
List of Similar Compounds
- GDC-0068
- MK-2206
- Perifosine
- Triciribine
- Ipatasertib
Properties
IUPAC Name |
4-[(4-chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5/c19-14-3-1-13(2-4-14)11-18(20)6-9-24(10-7-18)17-15-5-8-21-16(15)22-12-23-17/h1-5,8,12H,6-7,9-11,20H2,(H,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIDZIGAXXNODG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590818 | |
Record name | 4-[(4-Chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885499-61-6 | |
Record name | 4-[(4-Chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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